molecular formula C15H17F2NO B13493883 3-Benzyl-7,7-difluoro-3-azabicyclo[3.3.1]nonan-9-one

3-Benzyl-7,7-difluoro-3-azabicyclo[3.3.1]nonan-9-one

Cat. No.: B13493883
M. Wt: 265.30 g/mol
InChI Key: WXXHLCIIIRSKJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-7,7-difluoro-3-azabicyclo[331]nonan-9-one is a bicyclic compound that features a unique structure with a nitrogen atom incorporated into the bicyclic system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-7,7-difluoro-3-azabicyclo[3.3.1]nonan-9-one can be achieved through several methods. One common approach involves the double Mannich cyclization of suitable precursors. For example, tetrahydrothiopyran-4-one can be reacted with alkoxyalkylamines and paraformaldehyde in acetous methanol to form the desired bicyclic structure . Another method involves the condensation of cyclohexanone, substituted benzaldehyde, and ammonium acetate in ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow techniques, can be applied to scale up the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-7,7-difluoro-3-azabicyclo[3.3.1]nonan-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Alkali metal hydride complexes.

    Substitution: Potassium iodide, sodium azide.

    Wittig Reaction: Triphenylphosphine, sodium methoxide, benzaldehyde.

Major Products

    Secondary Alcohols: Formed from the reduction of the bicyclic ketone.

    Iodo and Azido Derivatives: Formed from substitution reactions.

    New Compounds: Formed from the Wittig reaction with benzaldehyde.

Scientific Research Applications

3-Benzyl-7,7-difluoro-3-azabicyclo[3.3.1]nonan-9-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Benzyl-7,7-difluoro-3-azabicyclo[3.3.1]nonan-9-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, its potential analgesic and antiarrhythmic properties suggest that it may interact with ion channels or receptors involved in pain and cardiac function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-7,7-difluoro-3-azabicyclo[3.3.1]nonan-9-one is unique due to the presence of the difluoro substitution at position 7, which can significantly influence its chemical reactivity and biological activity compared to its non-fluorinated analogs.

Biological Activity

3-Benzyl-7,7-difluoro-3-azabicyclo[3.3.1]nonan-9-one is a bicyclic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by a unique structure that includes two fluorine atoms, which enhance its chemical stability and binding affinity to various biological targets.

PropertyDetails
CAS Number 2703774-42-7
Molecular Formula C15H17F2NO
Molecular Weight 265.3 g/mol
Purity 95%
Origin United States

The biological activity of this compound primarily involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms significantly enhances its binding affinity and stability, allowing for specific interactions with biological molecules. The compound may modulate various signaling pathways and enzymatic activities, contributing to its observed effects in biological systems.

Interaction with Biological Targets

Research indicates that this compound can interact with nicotinic acetylcholine receptors (nAChRs), which are critical in neurotransmission and are implicated in various neurological disorders. The binding affinity of this compound to these receptors suggests potential applications in treating conditions such as Alzheimer's disease and other cognitive impairments .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against certain cancer cell lines. For instance, it has been shown to inhibit cell proliferation in models of breast and lung cancer, indicating its potential as an anticancer agent .

Case Study: Anticancer Activity

A study assessing the cytotoxic effects of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines revealed a dose-dependent reduction in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics like etoposide.

In Vivo Studies

Preliminary in vivo studies have indicated that this compound can influence tumor growth dynamics in animal models, suggesting its potential for further development as a therapeutic agent. The modulation of specific signaling pathways involved in tumorigenesis has been observed, reinforcing the need for more extensive pharmacokinetic and pharmacodynamic studies .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

CompoundStructural FeaturesBiological Activity
3-benzyl-7-fluoro-3-azabicyclo[3.3.1]nonan-9-one Contains one fluorine atomReduced binding affinity compared to the difluoro derivative
3-benzyl-3-azabicyclo[3.3.1]nonan-9-one No fluorine atomsLower stability and biological activity

The presence of two fluorine atoms in this compound enhances both its chemical stability and biological efficacy compared to its analogs.

Properties

Molecular Formula

C15H17F2NO

Molecular Weight

265.30 g/mol

IUPAC Name

3-benzyl-7,7-difluoro-3-azabicyclo[3.3.1]nonan-9-one

InChI

InChI=1S/C15H17F2NO/c16-15(17)6-12-9-18(10-13(7-15)14(12)19)8-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2

InChI Key

WXXHLCIIIRSKJO-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(CC(C2=O)CC1(F)F)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.